2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine

Beschreibung

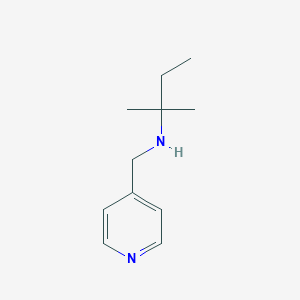

2-Methyl-N-(pyridin-4-ylmethyl)butan-2-amine is a secondary amine characterized by a branched butan-2-amine core substituted with a pyridin-4-ylmethyl group. Its molecular structure combines a bulky tertiary carbon (2-methylbutan-2-amine) with a pyridine ring, conferring both lipophilic and aromatic properties.

Eigenschaften

IUPAC Name |

2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-11(2,3)13-9-10-5-7-12-8-6-10/h5-8,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGGCAINYNGEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine” typically involves the following steps:

Formation of tert-pentylamine: This can be achieved by the alkylation of ammonia with tert-pentyl halide under basic conditions.

N-alkylation of pyridine: The tert-pentylamine can then be reacted with 4-pyridinecarboxaldehyde in the presence of a reducing agent like sodium borohydride to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound could serve as a ligand in coordination chemistry, aiding in the formation of metal complexes.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Biological Probes: Used in the study of enzyme mechanisms or receptor binding.

Industry

Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action would depend on the specific application. For instance, in pharmaceuticals, it might interact with specific receptors or enzymes, altering their activity. The pyridine ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural analogs of 2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine include substituted butan-2-amine derivatives and pyridine-containing amines. Key differences lie in the substituents attached to the nitrogen atom or the aromatic ring, which influence physicochemical properties, bioactivity, and synthetic feasibility. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Key Findings :

Pyridine Position Matters : The 4-position pyridine in this compound contrasts with analogs like 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine, which pairs pyridine with a thiophene moiety. This dual aromatic system may improve target engagement but increases synthetic complexity .

Halogen vs. Fluorine Substitution : N-(3-Bromobenzyl)butan-2-amine and N-(4-fluorobenzyl)butan-2-amine demonstrate how halogenation impacts properties. Bromine adds steric bulk and reactivity for further functionalization, while fluorine enhances metabolic stability .

Synthetic Challenges : The discontinuation of this compound suggests synthesis hurdles compared to simpler analogs. Steric hindrance from the 2-methyl group and pyridine’s electron-withdrawing effects may complicate purification or scalability.

Research Implications and Limitations

- Analogous compounds (e.g., thiophene-pyridine hybrids) highlight the importance of aromatic stacking in drug design .

- Database Gaps : The Cambridge Structural Database (CSD) contains over 250,000 structures but lacks specific entries for this compound, limiting crystallographic insights.

- Synthesis Literature: While reviews pyridine derivative synthesis, the absence of direct methods for this compound underscores the need for novel synthetic routes.

Biologische Aktivität

2-Methyl-N-(pyridin-4-ylmethyl)butan-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring attached to a butan-2-amine moiety. Its molecular formula is with a molecular weight of 188.27 g/mol. The presence of both a pyridine and an amine functional group facilitates various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can lead to modulation of enzyme activities or receptor functions, resulting in various physiological effects. The exact pathways involved depend on the specific biological context and target of the compound.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Enterococcus faecalis | 8.33 µM |

| Escherichia coli | 2.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

| Salmonella typhi | 11.29 µM |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored in several studies. Research indicates that it may inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, it has shown cytotoxic effects against various cancer cell lines with IC50 values ranging from moderate to potent levels.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs, highlighting its potential as a lead compound for further development in antimicrobial therapies .

Study on Anticancer Properties

Another significant study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various substituted amines, including our target compound. The study reported that this compound induced significant apoptosis in MCF7 breast cancer cells, with an IC50 value of approximately 15 µM, indicating its potential use in cancer treatment regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.